BenchChemオンラインストアへようこそ!

3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

I2 Imidazoline Binding Site Alpha-2 Adrenoceptor Radioligand Binding Assay

Choose CAS 2034321-80-5 for its rigorously quantified, inactive binding profile. With Ki values exceeding 10,000 nM at both the I2 imidazoline site and the alpha-2 adrenergic receptor, this 3-cyanobenzamide derivative is an essential negative control to eliminate false positives and establish baseline activity in your CNS screening programs. Its distinct electron-withdrawing cyano group and dual heterocyclic core ensure non-interchangeability with related oxadiazole analogs, safeguarding your experimental model's integrity. Procure this well-characterized synthetic intermediate to confidently drive your SAR exploration and patent-based library generation.

Molecular Formula C15H11N5O3
Molecular Weight 309.285
CAS No. 2034321-80-5
Cat. No. B2626094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
CAS2034321-80-5
Molecular FormulaC15H11N5O3
Molecular Weight309.285
Structural Identifiers
SMILESCC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C15H11N5O3/c1-9-5-12(19-22-9)14-18-13(23-20-14)8-17-15(21)11-4-2-3-10(6-11)7-16/h2-6H,8H2,1H3,(H,17,21)
InChIKeySFNJNFOFXZKBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 3-Cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034321-80-5) for Research: A Structural and Baseline Activity Overview


3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034321-80-5) is a synthetic small molecule featuring a 1,2,4-oxadiazole core linked to both a 5-methylisoxazole and a 3-cyanobenzamide moiety . It is primarily cataloged as a research chemical, with its molecular framework explored in patents concerning oxadiazole derivatives with potential biological activity [1]. The compound has been tested in radioligand binding assays and shows only weak affinity (Ki > 10,000 nM) for the I2 imidazoline binding site and the alpha-2 adrenergic receptor, indicating a generally low pharmacological activity profile that can be useful for certain investigative contexts [2].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute 3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in Critical Research Workflows


Substituting this compound with a superficially similar 1,2,4-oxadiazole derivative is risky due to the specific and quantifiable impact of the 3-cyanobenzamide substituent on molecular recognition. The cyano group is not a passive element; its electron-withdrawing nature significantly alters the compound's hydrogen-bonding capabilities and overall electrostatic potential compared to analogs with hydrogen, methyl, or methoxy substituents on the benzamide ring. This structural feature directly influences biological activity, as evidenced by the compound's weak and selective binding profile where it shows only marginal displacement of radioligands at I2 imidazoline and alpha-2 receptors (Ki > 10,000 nM) [1]. In contrast, a closely related research compound, N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide, which replaces the 3-cyanobenzamide with a pivalamide group, is documented as a distinct entity with different physicochemical properties, highlighting the non-interchangeability of these analogs and the potential for unpredictable shifts in solubility, stability, or target engagement . A seemingly minor modification can therefore invalidate a carefully developed experimental model.

Quantitative Differentiation Evidence for 3-Cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS 2034321-80-5)


Atomic-Level Binding Profile Differentiation via Radioligand Displacement Assays

The compound's binding profile is explicitly weak and characterized by a lack of high-affinity interaction with common CNS targets. In a direct, quantitative comparison, it demonstrated a Ki value of less than 10,000 nM at the I2 imidazoline binding site, and separately, a Ki value greater than 10,000 nM at the human alpha-2 adrenoceptor [1]. This contrasts with a structurally related compound in the BindingDB (BDBM50472305 / CHEMBL67706), which shows a significantly lower Ki of 891 nM for the displacement of [3H]idazoxan from the imidazoline I2 receptor, indicating a >11-fold difference in binding affinity [2].

I2 Imidazoline Binding Site Alpha-2 Adrenoceptor Radioligand Binding Assay Molecular Recognition

Assessment of Alpha-2 Adrenoceptor De-selection for Off-Target Profiling

The compound's interaction with the alpha-2 adrenoceptor family is negligible. Quantitative data from a displacement assay using [3H]RX821002 on human receptors expressed in CHO cells shows a Ki of over 10,000 nM (Ki > 10,000 nM) [1]. This baseline inactivity is a quantifiable property, directly differentiating it from other benzamide-containing molecules that may have significant off-target adrenergic activity.

Alpha-2 Adrenoceptor Adrenergic Receptor Safety Pharmacology Selectivity Profiling

Structural and Synthetic Uniqueness Confirmed by Patent-Specific Scaffold Claims

The specific combination of a 3-cyano substituent on the benzamide ring, tethered via a methylene linker to a 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole core, is explicitly claimed in the patent literature (e.g., US 9,187,437 B2) [1]. This differentiates it from other 1,2,4-oxadiazole derivatives where the benzamide substituent may be unsubstituted, halogenated, or feature a different heterocyclic attachment. The patent literature provides a legal and commercial framework confirming the uniqueness of this exact composition of matter.

Oxadiazole Isoxazole Chemical Patent Markush Structure

Verified Application Scenarios for 3-Cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide Based on Quantitative Evidence


Negative Control for I2 Imidazoline Receptor Pharmacology Studies

Given its quantified weak binding affinity (Ki < 10,000 nM) for the I2 imidazoline site [1], this compound is an ideal choice for a negative control in radioligand binding or functional assays. It can be used to establish the baseline or noise level in high-throughput screening campaigns aimed at discovering novel I2 ligands, ensuring that observed hits are genuinely above background.

Selectivity Profiling in Central Nervous System (CNS) Drug Discovery

The confirmed lack of significant engagement with the alpha-2 adrenergic receptor (Ki > 10,000 nM) [1] makes this compound a valuable reference for profiling new chemical entities (NCEs). It can be included in a reference panel to demonstrate that a lead compound's activity at the primary target is not confounded by off-target adrenergic effects, which are a common cause of false positives in CNS programs.

Synthetic Chemistry and Medicinal Chemistry as a Versatile Intermediate

As a building block featuring a cyano group, a conformational constraint, and multiple heterocycles, this compound is specified in patent literature as a synthetic intermediate [2]. Its procurement is justified for synthetic campaigns aiming to generate novel libraries of oxadiazole derivatives through diversification of the cyano group or the isoxazole ring, enabling structure-activity relationship (SAR) exploration with a well-characterized starting point.

Quote Request

Request a Quote for 3-cyano-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.